1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic framework imparts distinct chemical and physical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione involves several steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic structure.
Reaction Conditions: These reactions often require specific catalysts and controlled temperatures to ensure the correct formation of the spirocyclic core.
Industrial Production: Industrial methods may involve large-scale cyclization processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,9-diazaspiro[5.5]undecane and other spirocyclic derivatives.
Uniqueness: The specific structure of this compound imparts unique chemical properties, such as stability and reactivity, which may differ from other spirocyclic compounds.
Eigenschaften
CAS-Nummer |
62379-98-0 |
---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
5-(cyclohexen-1-yl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H23NO2/c18-13-11-16(9-5-2-6-10-16)14(15(19)17-13)12-7-3-1-4-8-12/h7,14H,1-6,8-11H2,(H,17,18,19) |
InChI-Schlüssel |
GGLDSODATJAXFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(=O)NC(=O)C2C3=CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.